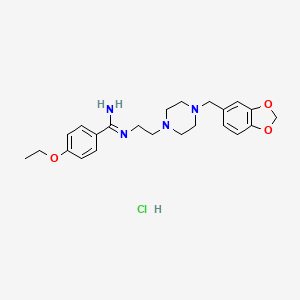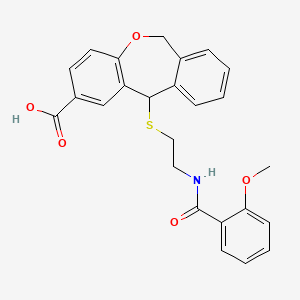
Donepezilbenzyl cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Donepezilbenzyl cation is a derivative of donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. Donepezil itself is characterized by its N-benzylpiperidine and indanone moieties, which contribute to its high oral bioavailability and ability to cross the blood-brain barrier . The this compound retains these structural features, making it a significant compound in medicinal chemistry research.
Preparation Methods
The synthesis of donepezilbenzyl cation typically involves several steps, starting with the preparation of the core donepezil structure. One common method involves the reaction of a starting material through Gewald’s method, followed by reactions with chloroacetylchloride or 2-chloropropionylchloride . Industrial production methods often focus on optimizing yield and purity while minimizing the use of hazardous chemicals. Eco-friendly strategies are also being explored to make the synthesis process more sustainable .
Chemical Reactions Analysis
Donepezilbenzyl cation undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation using a mild oxidant like Chloramine-T in an acidic medium has been studied extensively . This reaction typically results in the formation of oxidative degradation products, which can be analyzed using spectroscopic methods such as UV, IR, and NMR . Reduction reactions often involve the use of Pd-C catalysts in the presence of acetic acid and methanol, followed by catalytic hydrogenation and benzylation .
Scientific Research Applications
Donepezilbenzyl cation has a wide range of scientific research applications. In medicinal chemistry, it is used to develop new analogs and hybrids for the treatment of neurodegenerative diseases like Alzheimer’s . Its ability to inhibit acetylcholinesterase makes it a valuable tool in studying cholinergic transmission and its effects on cognitive functions . Additionally, it has applications in the design of multi-target ligands and biomarker research for early diagnosis of Alzheimer’s disease .
Mechanism of Action
The primary mechanism of action of donepezilbenzyl cation involves the selective and reversible inhibition of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission and alleviating the symptoms of Alzheimer’s dementia . The compound’s molecular targets include the acetylcholinesterase enzyme and various pathways involved in cholinergic transmission .
Comparison with Similar Compounds
Donepezilbenzyl cation is often compared with other acetylcholinesterase inhibitors like rivastigmine and galantamine. While all these compounds share the ability to inhibit acetylcholinesterase, this compound is unique due to its high oral bioavailability and long half-life . Similar compounds include benzothiophene-based derivatives and indole derivatives, which also exhibit acetylcholinesterase inhibitory activity .
Properties
CAS No. |
845252-34-8 |
|---|---|
Molecular Formula |
C31H36NO3+ |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C31H36NO3/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3/q+1 |
InChI Key |
UDDYCDNLGYWNNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















